Hispolon

Übersicht

Beschreibung

Hispolon is a polyphenolic compound isolated from the medicinal mushroom Phellinus linteus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiproliferative, and anticancer effects . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Hispolon kann durch verschiedene chemische Routen synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von phenolischen Vorstufen und spezifischen Katalysatoren, um die Bildung der polyphenolischen Struktur zu ermöglichen. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig aus Phellinus linteus mit Hilfe von Lösungsmittelextraktionstechniken extrahiert. Der Pilz wird getrocknet und zu einem feinen Pulver gemahlen, das anschließend mit Ethanol oder Methanol extrahiert wird. Der Extrakt wird dann mit chromatographischen Techniken weiter gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hispolon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte in vielen biologischen Prozessen sind.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten mit veränderten biologischen Aktivitäten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Säurechloride und Alkylhalogenide unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte phenolische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Hispolon wird als Modellverbindung verwendet, um die Polyphenolchemie und ihre Reaktivität zu untersuchen.

Medizin: this compound hat sich in der Krebstherapie als vielversprechend erwiesen, insbesondere bei der Induktion von Apoptose und der Hemmung des Tumorwachstums in verschiedenen Krebszelllinien.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege:

Induktion von Apoptose: this compound aktiviert Caspase-3, Caspase-8 und Caspase-9, was zu programmiertem Zelltod in Krebszellen führt.

Entzündungshemmende Wirkungen: this compound hemmt die Produktion von proinflammatorischen Zytokinen wie Interleukin 6 und Tumornekrosefaktor-alpha durch Modulation des nukleären Faktor-Kappa-B- und Signaltransduktor- und Aktivator-der-Transkription-3-Signalwegs.

Antioxidative Aktivität: this compound fängt reaktive Sauerstoff- und Stickstoffspezies ab und reduziert oxidativen Stress in Zellen.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Hispolon weist Ähnlichkeiten mit anderen polyphenolischen Verbindungen auf, zeigt aber auch einzigartige Eigenschaften:

Curcumin: Sowohl this compound als auch Curcumin besitzen antioxidative und krebshemmende Eigenschaften.

Resveratrol: Wie this compound hat Resveratrol entzündungshemmende und antioxidative Wirkungen.

Ähnliche Verbindungen:

- Curcumin

- Resveratrol

- Quercetin

This compound zeichnet sich durch seine starke krebshemmende Wirkung und seine Fähigkeit aus, mehrere zelluläre Signalwege zu modulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

Hispolon, a natural polyphenolic compound primarily derived from various mushroom species, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, antiviral, and antidiabetic effects. The findings are supported by recent studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is extracted from fungi such as Phellinus igniarius and Inonotus hispidus. Its structure allows for various substitutions that can enhance its biological activity. For instance, modifications in the aromatic phenyl ring significantly influence its cytotoxicity and overall efficacy against different diseases .

Anticancer Activity

Mechanisms of Action

This compound exhibits potent anticancer properties through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells at various phases (G0/G1 and G2/M). For example, in human promyelocytic leukemia (NB4) cells, it reduces levels of cyclin-dependent kinases (CDK4, CDK2) and cyclins (E and D1), leading to G0/G1 arrest .

- Apoptosis Induction : this compound triggers apoptosis via the intrinsic pathway by modulating Bcl-2 family proteins. It enhances the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, facilitating cytochrome c release and subsequent caspase activation .

Case Studies

-

Oral Squamous Cell Carcinoma (OSCC) : A study demonstrated that this compound effectively induces apoptosis in OSCC cells by upregulating cleaved caspases and downregulating cellular inhibitors of apoptosis (cIAP1). The half-maximal inhibitory concentration (IC50) was found to be approximately 55 µM .

Treatment Concentration (µM) IC50 (µM) Effect on Colony Formation 25 <50 Significant suppression 50 <50 Significant suppression 75 <50 Significant suppression 100 <50 Significant suppression - Glioblastoma Multiforme : In vivo studies revealed that this compound treatment resulted in increased caspase-3 activation and reduced tumor proliferation, indicating its potential as a therapeutic agent against aggressive brain tumors .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators:

- Cytokine Production : It suppresses the production of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages, demonstrating its immunomodulatory capabilities .

- Signaling Pathways : this compound inhibits NF-κB activation and JAK1/STAT3 signaling pathways, further contributing to its anti-inflammatory properties .

Antioxidant Activity

This compound's antioxidant activity is attributed to its ability to neutralize reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. This property is crucial for preventing oxidative stress-related diseases .

Antiviral and Antidiabetic Effects

Recent studies have indicated that this compound possesses antiviral properties against various pathogens and shows promise in managing diabetes by inhibiting enzymes such as aldose reductase and α-glucosidase .

Summary of Biological Activities

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest; effective against OSCC and glioblastoma |

| Anti-inflammatory | Suppresses TNF-α and IL-6; inhibits NF-κB and JAK/STAT signaling |

| Antioxidant | Neutralizes ROS; enhances antioxidant enzyme activity |

| Antiviral | Effective against multiple viral pathogens |

| Antidiabetic | Inhibits aldose reductase and α-glucosidase |

Eigenschaften

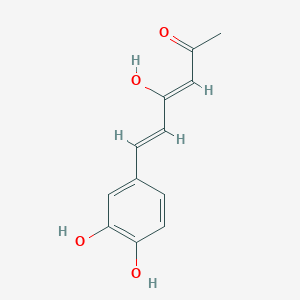

IUPAC Name |

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIEIMMEUCFMW-QXYPORFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045719 | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173933-40-9 | |

| Record name | Hispolon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.